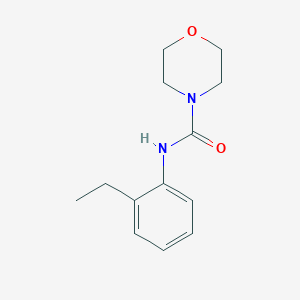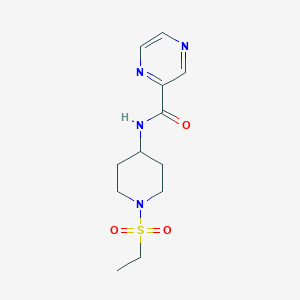
3-(4-acetylpiperazin-1-yl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-acetylpiperazin-1-yl)-N-methylpropanamide, also known as AMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AMPA is a member of the piperazine family, and its chemical structure consists of a piperazine ring with an acetyl group and a methyl group attached to it. In
作用機序
The mechanism of action of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide involves its binding to the 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide receptor. The binding of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide to the receptor leads to the opening of the ion channel, which allows the influx of positively charged ions, such as sodium and calcium, into the cell. This influx of ions leads to the depolarization of the cell membrane, which triggers a series of intracellular signaling events. These events ultimately lead to the activation of downstream signaling pathways, which are involved in various physiological processes.
Biochemical and Physiological Effects:
3-(4-acetylpiperazin-1-yl)-N-methylpropanamide has been shown to have various biochemical and physiological effects. One of the most significant effects of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide is its ability to enhance synaptic transmission. This effect is due to the activation of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide receptors, which leads to the influx of calcium ions into the cell. The influx of calcium ions activates downstream signaling pathways, which ultimately lead to the strengthening of synaptic connections between neurons. This effect has been shown to be important in learning and memory.
実験室実験の利点と制限
3-(4-acetylpiperazin-1-yl)-N-methylpropanamide has several advantages and limitations for lab experiments. One of the advantages of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide is its potency as an 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide receptor agonist. This property makes it an excellent tool for studying the structure and function of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide receptors. However, one of the limitations of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide is its non-specificity. 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide can also activate other types of glutamate receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide. One of the most promising directions is the development of selective 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide receptor agonists. These compounds would allow for the specific activation of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide receptors, which would simplify the interpretation of experimental results. Another future direction is the study of the role of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide receptors have been implicated in the pathogenesis of these diseases, and the development of selective 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide receptor modulators could lead to the development of new treatments for these disorders.
Conclusion:
In conclusion, 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide has been shown to be a potent agonist of the 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide receptor, which is one of the major subtypes of glutamate receptors. 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide has several advantages and limitations for lab experiments, and there are several future directions for the study of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide. The study of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide has the potential to lead to new insights into the structure and function of glutamate receptors and the development of new treatments for neurological disorders.
合成法
The synthesis of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide involves the reaction of N-methylpiperazine with acetic anhydride and isopropanol in the presence of a catalyst. The resulting product is purified by recrystallization to obtain pure 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide. This method has been extensively used in the synthesis of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide, and it has been shown to be efficient and reproducible.
科学的研究の応用
3-(4-acetylpiperazin-1-yl)-N-methylpropanamide has been studied for its potential applications in various scientific research fields, including neuroscience, drug discovery, and medicinal chemistry. One of the most significant applications of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide is in the study of glutamate receptors. Glutamate receptors are involved in many physiological processes, including learning and memory. 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide has been shown to be a potent agonist of the 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide receptor, which is one of the major subtypes of glutamate receptors. Thus, 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide has been used extensively in the study of the structure and function of 3-(4-acetylpiperazin-1-yl)-N-methylpropanamide receptors.
特性
IUPAC Name |
3-(4-acetylpiperazin-1-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-9(14)13-7-5-12(6-8-13)4-3-10(15)11-2/h3-8H2,1-2H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFNFEUIBFHFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetylpiperazin-1-yl)-N-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)

![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)
![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)

![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)

